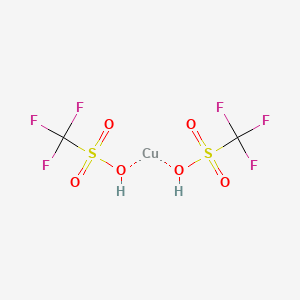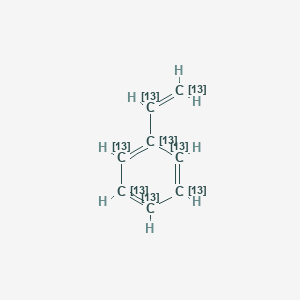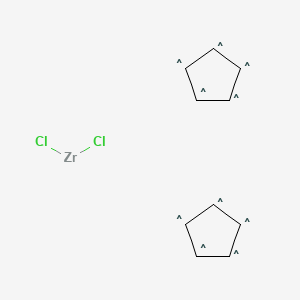
Calciumoctoat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 2-ethylhexanoate, also known as calcium bis(2-ethylhexanoate), is a chemical compound that appears as a white powder. It consists of calcium cations (Ca²⁺) and 2-ethylhexanoate anions, forming a coordination complex. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium 2-ethylhexanoate can be synthesized by reacting calcium hydroxide or calcium oxide with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:
Ca(OH)2+2C8H16O2→Ca(C8H15O2)2+2H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, calcium 2-ethylhexanoate is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified and dried to obtain the final compound in the desired form .
Análisis De Reacciones Químicas
Types of Reactions
Calcium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of organic compounds, particularly in the presence of oxygen.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate anion is replaced by other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving calcium 2-ethylhexanoate include oxidizing agents such as oxygen or hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products may include new coordination complexes .
Aplicaciones Científicas De Investigación
Calcium 2-ethylhexanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the oxidation of organic compounds.
Biology: It is used in the preparation of biological samples for analysis, particularly in electron microscopy.
Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizer in medical formulations.
Mecanismo De Acción
The mechanism of action of calcium 2-ethylhexanoate involves its ability to catalyze oxidation reactions. The calcium cation acts as a Lewis acid, facilitating the transfer of electrons and promoting the oxidation of organic compounds. This catalytic activity is particularly useful in industrial applications such as paint drying, where it accelerates the drying process by promoting the oxidation of drying oils .
Comparación Con Compuestos Similares
Similar Compounds
Calcium D-gluconate: Used as a calcium supplement in medicine.
Calcium D-saccharate: Used in the food industry as a calcium source.
Calcium L-lactate: Used in the food and pharmaceutical industries as a calcium supplement.
Uniqueness
Calcium 2-ethylhexanoate is unique in its ability to act as a catalyst in oxidation reactions, particularly in the drying of paints and coatings. This property sets it apart from other calcium compounds, which may not have the same catalytic activity or may be used in different applications .
Propiedades
Fórmula molecular |
C16H30CaO4 |
|---|---|
Peso molecular |
326.48 g/mol |
Nombre IUPAC |
calcium;2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
LTPCXXMGKDQPAO-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






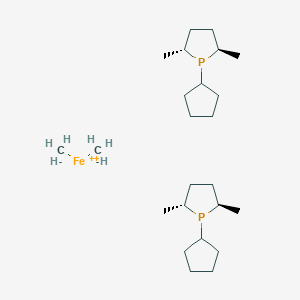
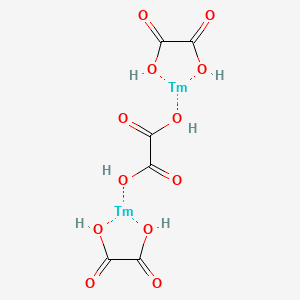
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)


